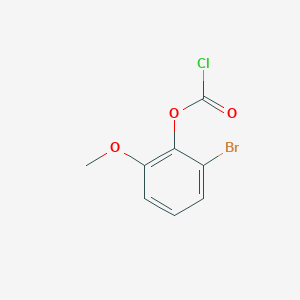
2-Bromo-6-methoxyphenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-methoxyphenyl chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of a bromine atom at the second position and a methoxy group at the sixth position on the phenyl ring, along with a chloroformate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxyphenyl chloroformate typically involves the reaction of 2-Bromo-6-methoxyphenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety by minimizing the handling of hazardous reagents like phosgene.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6-methoxyphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 2-Bromo-6-methoxyphenol and carbon dioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature.
Hydrolysis: Water or aqueous solutions are used under mild acidic or basic conditions.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous solvents such as tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 2-Bromo-6-methoxyphenol and carbon dioxide.
Reduction: 6-Methoxyphenyl chloroformate.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-methoxyphenyl chloroformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of prodrugs, where the chloroformate group acts as a protecting group that can be selectively removed under physiological conditions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-methoxyphenyl chloroformate primarily involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The bromine atom can also participate in substitution reactions, further expanding the compound’s reactivity profile.
Molecular Targets and Pathways:
Nucleophilic Attack: The chloroformate group is the primary site for nucleophilic attack, leading to the formation of carbamates, carbonates, and thiocarbonates.
Substitution Reactions: The bromine atom can be substituted by other groups, altering the compound’s chemical properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-methoxyphenyl chloroformate can be compared with other similar compounds, such as:
2-Methoxyphenyl chloroformate: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-4-methoxyphenyl chloroformate: The position of the methoxy group affects the compound’s reactivity and the types of reactions it undergoes.
Phenyl chloroformate: Lacks both the bromine and methoxy groups, leading to a simpler reactivity profile.
Uniqueness: The presence of both the bromine and methoxy groups in this compound imparts unique reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications.
Eigenschaften
Molekularformel |
C8H6BrClO3 |
|---|---|
Molekulargewicht |
265.49 g/mol |
IUPAC-Name |
(2-bromo-6-methoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6BrClO3/c1-12-6-4-2-3-5(9)7(6)13-8(10)11/h2-4H,1H3 |
InChI-Schlüssel |
SNYQDGMDENVSGL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)Br)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13225463.png)

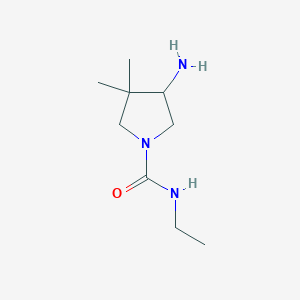
![(2S)-3-[Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13225488.png)
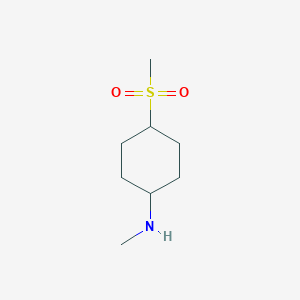
![{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13225495.png)

![2-[(2-Methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13225523.png)
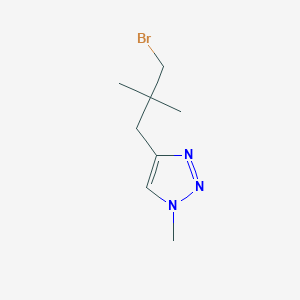
amine](/img/structure/B13225538.png)
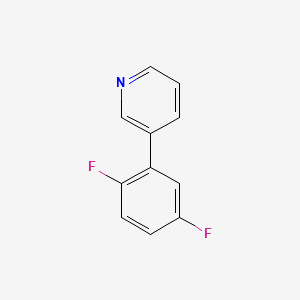

amine](/img/structure/B13225563.png)
![Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13225570.png)
